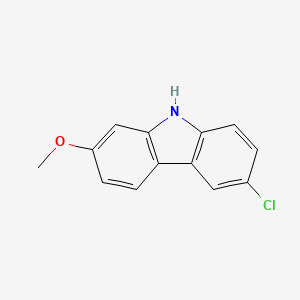
3-Methylaniline;hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methylaniline;hydrobromide is an organic compound with the molecular formula C7H10BrN. It is a derivative of aniline, where a methyl group is attached to the third position of the benzene ring, and it is combined with hydrobromic acid to form the hydrobromide salt. This compound is used in various chemical reactions and has applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
3-Methylaniline;hydrobromide can be synthesized through several methods. One common method involves the nitration of toluene to form 3-nitrotoluene, followed by reduction to 3-methylaniline. The final step involves the reaction of 3-methylaniline with hydrobromic acid to form the hydrobromide salt .
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and reduction processes. The nitration of toluene is carried out using a mixture of nitric acid and sulfuric acid, followed by catalytic hydrogenation to reduce the nitro group to an amine. The resulting 3-methylaniline is then reacted with hydrobromic acid to produce the hydrobromide salt .
化学反应分析
Types of Reactions
3-Methylaniline;hydrobromide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form 3-methylcyclohexylamine.
Substitution: It can undergo electrophilic aromatic substitution reactions, such as bromination and nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Bromine and nitric acid are commonly used for bromination and nitration, respectively.
Major Products Formed
Oxidation: Quinones
Reduction: 3-Methylcyclohexylamine
Substitution: Brominated and nitrated derivatives of 3-methylaniline
科学研究应用
3-Methylaniline;hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and as a substrate in biochemical assays.
Medicine: It serves as a precursor for the synthesis of various medicinal compounds.
Industry: It is used in the production of rubber chemicals, agrochemicals, and other industrial products
作用机制
The mechanism of action of 3-Methylaniline;hydrobromide involves its interaction with specific molecular targets and pathways. In biochemical assays, it acts as a substrate for enzymes, facilitating the study of enzyme kinetics and interactions. The compound’s effects are mediated through its ability to undergo various chemical transformations, which are essential for its applications in synthesis and research .
相似化合物的比较
Similar Compounds
3-Methylaniline hydrochloride: Similar in structure but with a hydrochloride salt instead of hydrobromide.
3-Chloro-2-methylaniline: Contains a chlorine atom instead of a bromine atom.
N-Methylaniline: Lacks the methyl group on the benzene ring
Uniqueness
3-Methylaniline;hydrobromide is unique due to its specific combination of a methyl group at the third position and a hydrobromide salt. This combination imparts distinct chemical properties and reactivity, making it valuable in specific synthetic and research applications .
属性
CAS 编号 |
116468-99-6 |
|---|---|
分子式 |
C7H10BrN |
分子量 |
188.06 g/mol |
IUPAC 名称 |
3-methylaniline;hydrobromide |
InChI |
InChI=1S/C7H9N.BrH/c1-6-3-2-4-7(8)5-6;/h2-5H,8H2,1H3;1H |
InChI 键 |
AMKUKQWAGRSEGF-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)N.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



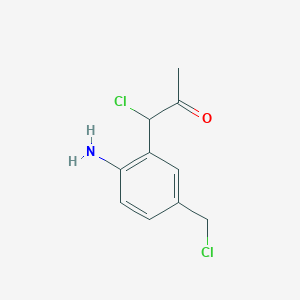
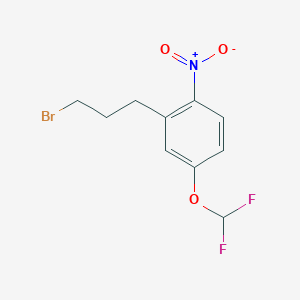
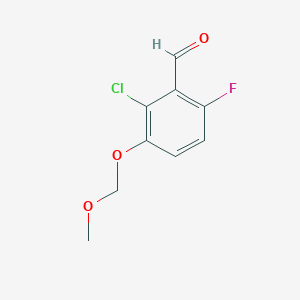
![4-Fluoropyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B14069126.png)
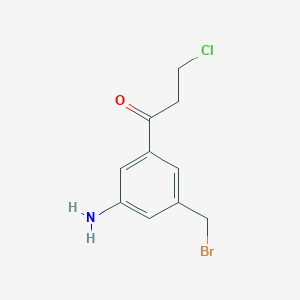
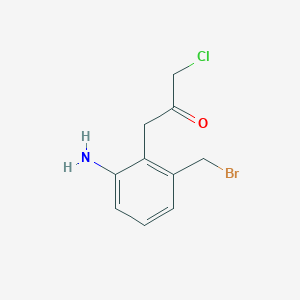
![[[(2R,3R,4R,5R)-5-(4-amino-2-oxo-pyrimidin-1-yl)-4-fluoro-3-hydroxy-tetrahydrofuran-2-yl]methoxy-hydroxy-phosphoryl] phosphono hydrogen phosphate](/img/structure/B14069141.png)
![benzyl N-[1-(methylamino)-3-(oxan-3-yl)propan-2-yl]carbamate](/img/structure/B14069147.png)
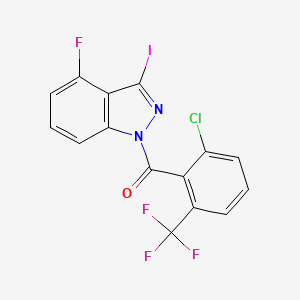


![Tert-butyl (2-(4-(6-((6-acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazin-1-yl)-2-oxoethyl)(4-aminobutyl)carbamate](/img/structure/B14069162.png)
